molecular formula C20H24N4O B2744356 Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone CAS No. 923852-45-3

Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone

Cat. No.: B2744356
CAS No.: 923852-45-3
M. Wt: 336.439
InChI Key: NCXOOQVWACFELL-UHFFFAOYSA-N
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Description

Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone is a synthetic compound with the molecular formula C20H24N4O and a molecular weight of 336.43 g/mol This compound is characterized by the presence of a phenylcyclopentyl group, a pyrimidin-2-yl group, and a piperazinyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Cyclopentylation: The cyclopentyl group is added through alkylation reactions, using cyclopentyl halides or cyclopentyl alcohols.

    Final Coupling: The phenyl group is introduced through coupling reactions, such as Suzuki or Heck coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or interact with DNA to modulate gene expression .

Comparison with Similar Compounds

Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone is a synthetic compound with the molecular formula C20H24N4OC_{20}H_{24}N_{4}O and a molecular weight of 336.43 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves several organic reactions:

  • Formation of the Pyrimidine Ring : This is achieved through the condensation of aldehydes and amines under acidic or basic conditions.
  • Introduction of the Piperazine Moiety : Piperazine is introduced via nucleophilic substitution reactions.
  • Cyclopentylation : The cyclopentyl group is added through alkylation reactions using cyclopentyl halides.
  • Final Coupling : The phenyl group is incorporated through coupling reactions, such as Suzuki or Heck coupling.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic effects:

  • Anti-inflammatory Activity : The compound exhibits strong inhibitory effects against prostaglandin E2 production, indicating its potential as an anti-inflammatory agent.
  • Anticancer Properties : Preliminary studies suggest that it may interact with specific kinases involved in cancer progression, making it a candidate for anticancer drug development.
  • Neuropharmacological Effects : Research indicates that derivatives of this compound may influence neurotransmitter systems, including serotonin and dopamine pathways, which could have implications for treating mood disorders.

The mechanism of action involves interactions with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes critical in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : The compound could modulate receptors involved in neurotransmission, contributing to its neuropharmacological effects.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared to similar compounds:

Compound NameBiological ActivityKey Features
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamideAcetylcholinesterase inhibitionPotential cognitive enhancer
4-(4-Benzyloxy)phenylpyrimidineInhibits prostaglandin E2 productionStrong anti-inflammatory properties

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Study on Anti-inflammatory Effects :
    • A study demonstrated that this compound significantly reduced inflammation markers in animal models, suggesting its utility in treating inflammatory diseases.
  • Anticancer Research :
    • In vitro studies indicated that this compound inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Neuropharmacological Studies :
    • Research focusing on its effects on serotonin receptors revealed that this compound could enhance serotonin signaling, which may provide insights into its potential use in treating depression and anxiety disorders.

Properties

IUPAC Name

(1-phenylcyclopentyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c25-18(20(9-4-5-10-20)17-7-2-1-3-8-17)23-13-15-24(16-14-23)19-21-11-6-12-22-19/h1-3,6-8,11-12H,4-5,9-10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXOOQVWACFELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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